(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
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Overview
Description
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is an organic compound that features a benzo[d]thiazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups onto the benzo[d]thiazole core through various substitution reactions.
Formation of the Ylidene Group: This involves the reaction of the benzo[d]thiazole derivative with appropriate reagents to form the ylidene group.
Coupling with 4-nitrobenzamide: The final step involves coupling the ylidene derivative with 4-nitrobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Material Science: It can be used in the development of new materials with specific properties.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which can be useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for medical imaging.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments for various applications.
Electronic Devices: It can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-methylbenzothiazolium iodide: This compound shares the benzo[d]thiazole core but has different substituents.
4-nitrobenzamide derivatives: Compounds with similar structures but different substituents on the benzamide group.
Uniqueness
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-5-11(2)16(15)26-18(20)19-17(22)12-6-8-13(9-7-12)21(23)24/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGAMYVGNVYEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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